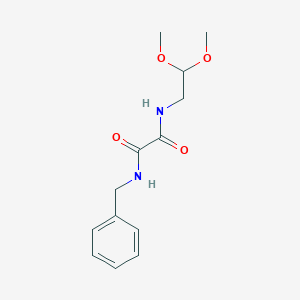

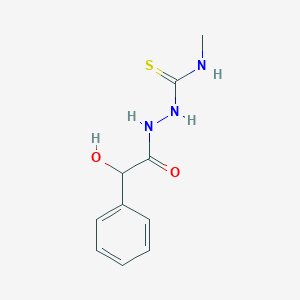

![molecular formula C10H7BrF2 B2673311 3-bromo-1,1-difluoro-1H,1aH,6H,6aH-cyclopropa[a]indene CAS No. 2230808-64-5](/img/structure/B2673311.png)

3-bromo-1,1-difluoro-1H,1aH,6H,6aH-cyclopropa[a]indene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-bromo-1,1-difluoro-1H,1aH,6H,6aH-cyclopropa[a]indene is a cyclic compound that has been widely studied for its potential applications in various scientific fields. This compound is of particular interest due to its unique molecular structure and its ability to interact with biological systems.

Aplicaciones Científicas De Investigación

Cyclization and Bromination Processes

Research has shown that compounds similar to "3-bromo-1,1-difluoro-1H,1aH,6H,6aH-cyclopropa[a]indene" are involved in cyclization and bromination processes. For example, the reaction of perfluoro-3-methylindene and perfluoro-1-methyleneindane with hexafluoropropylene oxide at high temperatures forms corresponding cyclopropane derivatives. These derivatives undergo thermolysis in the presence of bromine, leading to brominated products (Chuikov et al., 1988).

Friedel-Crafts Reaction

Another study explored the selective reaction of halogen atoms in 1-bromo-1-fluoro cyclopropanes during the Friedel-Crafts reaction. This process yields various bromoalkenyl and bromoindane derivatives under specific conditions, highlighting the mechanism of indene formation from geminal dihalocyclopropanes (Mu¨ller & Weyerstahl, 1975).

Synthesis of Trifluoromethylated Compounds

The synthesis of trifluoromethylated polyfunctionalized cyclopropanes by reacting 2-bromo-3,3,3-trifluoropropene with active methylenes demonstrates the versatility of these compounds in creating complex molecules with potential biological activity (Jiang, Zhang, & Xiong, 2003).

Palladium-Catalyzed Reactions

Furthermore, a study on palladium-catalyzed gem-difluoroallylation of organoborons using bromodifluoromethylated alkenes highlights the application of these compounds in drug discovery and development. The study mentions the advantages of low catalyst loading, broad substrate scope, and excellent functional group compatibility, providing a facile route for practical applications (Min et al., 2014).

Propiedades

IUPAC Name |

3-bromo-1,1-difluoro-6,6a-dihydro-1aH-cyclopropa[a]indene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrF2/c11-6-2-1-5-3-8-9(7(5)4-6)10(8,12)13/h1-2,4,8-9H,3H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHAYOQSGJKTRHI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C2(F)F)C3=C1C=CC(=C3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrF2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.06 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-bromo-1,1-difluoro-1H,1aH,6H,6aH-cyclopropa[a]indene | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

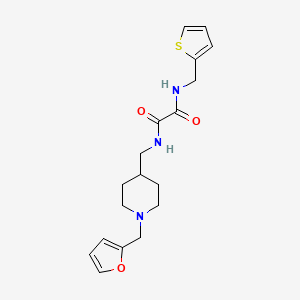

![2-(8-methyl-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-(p-tolyl)acetamide](/img/structure/B2673228.png)

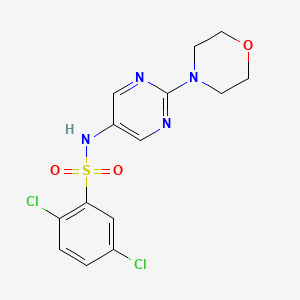

![ethyl 2-(2-(3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamido)thiazol-4-yl)acetate](/img/structure/B2673233.png)

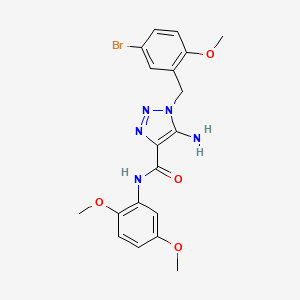

![N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-5-(pyridin-3-yl)isoxazole-3-carboxamide](/img/structure/B2673236.png)

![1-Ethyl-3-[(4-thiophen-3-ylthiophen-2-yl)methyl]urea](/img/structure/B2673238.png)

![1-(2-methoxy-5-methylphenyl)-1-((6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)methyl)-3-(p-tolyl)urea](/img/structure/B2673243.png)

![N-(1,3-benzodioxol-5-ylmethyl)-2-{[5-(4-chlorophenyl)[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl]thio}acetamide](/img/structure/B2673248.png)